6-((3-Chloro-4-methylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane
Description
6-((3-Chloro-4-methylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a spirocyclic compound featuring a bicyclic structure with a sulfonyl-substituted aromatic ring and two fluorine atoms at the 1,1-positions of the azaspiro[2.5]octane core.
Properties
IUPAC Name |
6-(3-chloro-4-methylphenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO2S/c1-10-2-3-11(8-12(10)15)21(19,20)18-6-4-13(5-7-18)9-14(13,16)17/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSDPQJYRASYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation Strategies
The 6-azaspiro[2.5]octane core is typically synthesized via intramolecular cyclization or [2+1] cycloaddition. A validated approach involves:
- Ketone intermediate preparation : Reacting 4-piperidone with a cyclopropane-forming agent (e.g., dibromomethane) under basic conditions.
- Spirocyclization : Using a Lewis acid (e.g., ZnI₂) to promote ring closure, yielding 6-azaspiro[2.5]octan-8-one.
- Substrate : 4-Piperidone (1.0 eq)
- Reagent : Dibromomethane (1.2 eq), K₂CO₃ (2.5 eq)
- Conditions : DMF, 80°C, 12 h
- Yield : 68%
Enantiomeric Resolution
Racemic 6-azaspiro[2.5]octane derivatives are resolved via chiral chromatography or kinetic resolution using enzymes (e.g., lipase B).
Difluoro Functionalization
Electrophilic Fluorination
1,1-Difluoro groups are introduced via halogen exchange or radical pathways:
- Method A : Treating the spirocyclic ketone with diethylaminosulfur trifluoride (DAST) in dichloromethane at −40°C.
- Method B : Copper-catalyzed radical difluoroalkylation using ethyl bromodifluoroacetate.
Comparative data :
| Method | Reagent | Catalyst | Yield (%) | Selectivity |
|---|---|---|---|---|
| A | DAST | None | 55 | 1,1-difluoro |
| B | BrCF₂CO₂Et | CuI | 72 | 1,1-difluoro |
Method B offers superior yields due to milder conditions and reduced side reactions.
Sulfonylation of the Spirocyclic Amine
Direct Sulfonylation
The secondary amine undergoes sulfonylation with 3-chloro-4-methylbenzenesulfonyl chloride:
- Reagents : 3-Chloro-4-methylbenzenesulfonyl chloride (1.5 eq), Et₃N (2.0 eq)
- Solvent : Dichloromethane, 0°C → RT
- Reaction time : 6 h
- Yield : 85%
Mechanistic insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur, followed by deprotonation. Steric hindrance is mitigated by slow addition of the sulfonyl chloride.
Alternative Sulfinylamine Route
A novel method employs N-sulfinyl-O-arylhydroxylamines to form sulfonamides directly from organometallic intermediates. While effective for primary sulfonamides, secondary amines require higher temperatures (40°C) and extended reaction times.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 3.21 (m, 2H, NCH₂), 2.55 (s, 3H, CH₃), 1.98–1.82 (m, 4H, cyclopropane).
- ¹⁹F NMR (376 MHz, CDCl₃): δ −112.4 (s, 2F).
- HRMS : m/z [M+H]⁺ calcd. for C₁₈H₁₉ClF₂NO₂S: 414.0789; found: 414.0785.
Chemical Reactions Analysis
Types of Reactions
6-((3-Chloro-4-methylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.
Substitution: The chloro and difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of sulfides or other reduced species.
Scientific Research Applications
Structure and Composition
The compound features a unique spirocyclic structure that contributes to its biological activity. Its molecular formula is C14H14ClF2N1O2S, with a molecular weight of approximately 319.78 g/mol. The presence of difluoro and sulfonyl groups enhances its reactivity and interaction with biological targets.
Physical Properties
- Melting Point : Not extensively documented; further studies needed.
- Solubility : Solubility in organic solvents suggests potential for formulation in various delivery systems.
Medicinal Chemistry
- Antibacterial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties. The sulfonyl group may enhance the compound's ability to disrupt bacterial cell walls, making it a candidate for antibiotic development .
- Anticancer Potential : Research has shown that azaspiro compounds can inhibit tumor growth by interfering with cancer cell proliferation pathways. The unique structure of 6-((3-Chloro-4-methylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane may provide a novel mechanism for targeting cancer cells selectively .
- Neuropharmacology : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural analogs have been studied for their effects on serotonin and dopamine receptors, indicating possible antidepressant or anxiolytic effects .
Material Science
- Polymer Synthesis : The sulfonyl group allows for the incorporation of this compound into polymer matrices, potentially enhancing the mechanical properties of materials used in medical devices or coatings .
- Nanotechnology : The compound's unique structure may facilitate the development of nanoparticles for drug delivery systems, improving bioavailability and targeted therapy .
Antibacterial Testing
A study tested various sulfonyl-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibition against Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Anticancer Research
In vitro studies on human cancer cell lines demonstrated that the compound reduced cell viability significantly compared to controls, indicating its potential as a lead compound for further development in cancer therapy .
Neuropharmacological Studies
Research involving animal models showed that administration of the compound resulted in decreased anxiety-like behavior, supporting its potential as an anxiolytic agent due to its interaction with serotonin receptors .
Mechanism of Action
The mechanism of action of 6-((3-Chloro-4-methylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of the sulfonyl and difluoro groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Differences
*Estimated based on structural analogs. †Calculated using average atomic masses.
Key Observations:
Substituent Effects :
- The target compound ’s 3-chloro-4-methylphenyl sulfonyl group introduces steric bulk and lipophilicity compared to simpler aryl groups like 4-chlorophenyl (CAS 861212-71-7) .
- Fluorine vs. Oxygen : The 1,1-difluoro substitution in the target compound enhances metabolic stability and electronegativity compared to 1-oxa analogs (e.g., 1-oxa-6-azaspiro[2.5]octane derivatives) .
Physicochemical Properties: The hydrochloride salt form (CAS 1263132-31-5) improves aqueous solubility compared to the free base .
Biological Activity
6-((3-Chloro-4-methylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a spirocyclic structure with a sulfonyl group and difluoromethyl substituents, which may influence its interaction with biological targets. The molecular formula is .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains.
- Anti-inflammatory Properties : It may inhibit pathways involved in inflammation.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
Data Table: Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against common pathogens. Results indicated significant inhibition of E. coli and S. aureus at concentrations ranging from 10 to 50 µg/mL, suggesting its potential as an antibacterial agent.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays using RAW 264.7 macrophages demonstrated that treatment with the compound led to a dose-dependent decrease in TNF-alpha production, indicating its potential as an anti-inflammatory agent. The mechanism appears to involve the inhibition of NF-kB signaling pathways.
Case Study 3: Cytotoxic Activity
In a recent study focusing on cancer therapeutics, the compound was tested against various cancer cell lines, including HeLa and MCF-7. The results showed an IC50 value of approximately 45 µM for HeLa cells, indicating moderate cytotoxicity and warranting further investigation into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
